

Solubility of 2,4-Dimethoxyaniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dimethoxyaniline**

Cat. No.: **B045885**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyaniline is an aromatic organic compound that serves as a crucial intermediate in the synthesis of various dyes and active pharmaceutical ingredients (APIs).^[1] Its solubility characteristics in different organic solvents are a critical parameter for its application in synthetic chemistry, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of **2,4-Dimethoxyaniline**, including available quantitative data, qualitative assessments, and a detailed experimental protocol for its determination.

Physicochemical Properties of 2,4-Dimethoxyaniline

A foundational understanding of the physicochemical properties of **2,4-Dimethoxyaniline** is essential for interpreting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO ₂	[1] [2] [3]
Molecular Weight	153.18 g/mol	[2] [3]
Appearance	Black crystalline solid	[2]
Melting Point	33-36 °C	[3] [4]
Boiling Point	75-80 °C	[4]
Density	1.075 g/mL at 25 °C	[3]

Solubility Data

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative predictor of solubility. As a substituted aniline, **2,4-Dimethoxyaniline** possesses both a non-polar aromatic ring and a polar amino group, as well as two methoxy groups which can participate in hydrogen bonding. This structure results in good solubility in a range of organic solvents.[\[1\]](#)[\[5\]](#)

Quantitative Solubility Data

While extensive quantitative solubility data for **2,4-Dimethoxyaniline** in a wide array of organic solvents is not readily available in the published literature, the following data point for water has been reported:

Solvent	Temperature (°C)	Solubility (g/L)	Reference
Water	20	7	[3] [4] [6]

Qualitative Solubility Information

Several sources provide qualitative descriptions of the solubility of **2,4-Dimethoxyaniline** in common organic solvents:

Solvent	Solubility	Reference
Ether	Soluble	[2]
Alcohol (General)	Soluble	[2]
Benzene	Soluble	[2]
Hot Petroleum Ether	Soluble	[2]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvents for their applications, the following gravimetric method provides a reliable and straightforward approach.

Materials and Equipment

- **2,4-Dimethoxyaniline** (analytical grade)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
- Analytical balance (readable to 0.1 mg)
- Thermostatic shaker or water bath
- Vials with screw caps
- Syringe filters (0.22 μ m, solvent-compatible)
- Syringes
- Evaporating dish or pre-weighed beaker
- Oven or vacuum oven

Procedure

- Preparation of Saturated Solution:

- Add an excess amount of **2,4-Dimethoxyaniline** to a vial containing a known volume of the desired organic solvent.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
 - Carefully draw a known volume of the supernatant into a syringe.
 - Attach a 0.22 µm syringe filter to the syringe.
 - Dispense the filtered solution into a pre-weighed evaporating dish or beaker. Record the exact volume of the filtered solution.
- Solvent Evaporation and Mass Determination:
 - Place the evaporating dish or beaker in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the **2,4-Dimethoxyaniline** (a temperature below its melting point is recommended).
 - Once all the solvent has evaporated, allow the dish or beaker to cool to room temperature in a desiccator.
 - Weigh the dish or beaker containing the dried **2,4-Dimethoxyaniline** residue on an analytical balance.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **2,4-Dimethoxyaniline** by subtracting the initial weight of the empty dish/beaker from the final weight.

- The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:
 - Solubility (g/100 mL): (Mass of residue (g) / Volume of filtered solution (mL)) x 100
 - Solubility (mol/L): (Mass of residue (g) / Molecular weight of **2,4-Dimethoxyaniline** (g/mol)) / Volume of filtered solution (L)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of **2,4-Dimethoxyaniline**.

Experimental Workflow for Solubility Determination

Preparation

Add excess 2,4-Dimethoxyaniline to a known volume of solvent

Seal vial and place in thermostatic shaker

Agitate to reach equilibrium

Equilibration complete

Sampling

Allow solids to settle

Draw supernatant into syringe

Filter through $0.22\text{ }\mu\text{m}$ filter into a pre-weighed container

Known volume of filtrate

Analysis

Evaporate solvent

Cool and weigh residue

Mass of residue

Calculation

Calculate mass of dissolved solute

Determine solubility in desired units (g/100mL, mol/L)

[Click to download full resolution via product page](#)

Caption: A flowchart of the gravimetric method for determining solubility.

Applications in Drug Development

As a versatile chemical intermediate, **2,4-dimethoxyaniline** is a precursor in the synthesis of more complex molecules with potential biological activity. Its solubility is a key factor in designing efficient synthetic routes and in the formulation of final drug products. While specific signaling pathways directly involving **2,4-dimethoxyaniline** are not well-documented, as it is typically a building block rather than an active agent itself, its derivatives are explored in various therapeutic areas. The understanding and control of its solubility are therefore paramount in the early stages of drug discovery and development.

Conclusion

This technical guide has summarized the available information on the solubility of **2,4-Dimethoxyaniline** in organic solvents. While quantitative data is limited, qualitative assessments indicate good solubility in common non-polar and polar aprotic and protic organic solvents. For applications requiring precise solubility values, a detailed and reliable experimental protocol has been provided, along with a visual representation of the workflow. This information will be valuable for researchers, scientists, and drug development professionals working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2735-04-8: 2,4-Dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethoxyaniline | 2735-04-8 [chemicalbook.com]
- 4. 2,4-Dimethoxyaniline CAS#: 2735-04-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemwhat.com [chemwhat.com]

- To cite this document: BenchChem. [Solubility of 2,4-Dimethoxyaniline in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045885#solubility-of-2-4-dimethoxyaniline-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com